Immunosuppressive Potency Ranking: M17 Outperforms M1, M21, and CsD in Multi-Assay Panel
In a comprehensive in vitro comparative study evaluating six cyclosporine-related compounds across mitogen (ConA, PHA, PWM), MLC, and PKC activation assays, M17 consistently ranked as the third most potent immunosuppressive agent—exceeding metabolites M1 and M21, as well as the CsD analogue [1]. The overall immunosuppressive potency hierarchy was quantitatively established as: CsA ≥ CsC > M17 > M1 ≥ CsD > M21 [1].
| Evidence Dimension | In vitro immunosuppressive potency (composite ranking across ConA, PHA, PWM, MLC, and PKC assays) |
|---|---|
| Target Compound Data | Ranked third among six compounds; M17 |
| Comparator Or Baseline | CsA (ranked 1st), CsC (ranked 1st or 2nd), M1 (ranked 4th), CsD (ranked 5th), M21 (ranked 6th) |
| Quantified Difference | M17 demonstrates superior potency compared to M1 (ranked lower), CsD, and M21; inferior to CsA and CsC |
| Conditions | Human lymphocyte proliferation assays (ConA, PHA, PWM, MLC, PKC activation) |
Why This Matters
For researchers developing metabolite-specific immunosuppression assays or calibrating immunoassay cross-reactivity, M17 provides an intermediate-potency reference standard distinct from near-inactive metabolites like M21.
- [1] Sadeg N, Pham-Huy C, Rucay P, Righenzi S, Halle-Pannenko O, Claude JR, Bismuth H, Duc HT. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. Immunopharmacol Immunotoxicol. 1993;15(2-3):163-177. View Source
